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molecular formula C16H13ClO2 B8529370 alpha-(4-Chlorophenyl)-alpha-methyl-2-benzofuranmethanol CAS No. 82158-23-4

alpha-(4-Chlorophenyl)-alpha-methyl-2-benzofuranmethanol

Cat. No. B8529370
M. Wt: 272.72 g/mol
InChI Key: YOJWZTMPJRZZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604392

Procedure details

14.2 g of methyl iodide in 50 ml of tetrahydrofuran are dripped slowly onto 2.43 g of magnesium chips in about 30 ml of tetrahydrofuran. When all the magnesium has dissolved, 25.6 g of 2(p-chloro-benzoyl)benzofuran dissolved in 350 ml of tetrahydrofuran are added slowly. After the addition, the mixture is kept under reflux for 2 hours. It is cooled, poured into 500 g of crushed ice and 10 ml of concentrated HCl, then extracted with ethyl ether. The organic phase is washed with water, dried with anhydrous sodium sulphate, and evaporated to dryness, to leave a residue which crystallises from petroleum ether: M.P. 64°-66° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.6 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Mg].[Cl:4][C:5]1[CH:21]=[CH:20][C:8]([C:9]([C:11]2[O:12][C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=3[CH:15]=2)=[O:10])=[CH:7][CH:6]=1.Cl>O1CCCC1>[O:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[CH:15]=[C:11]1[C:9]([C:8]1[CH:20]=[CH:21][C:5]([Cl:4])=[CH:6][CH:7]=1)([OH:10])[CH3:1]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
25.6 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2OC3=C(C2)C=CC=C3)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added slowly
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
crystallises from petroleum ether

Outcomes

Product
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)C(C)(O)C2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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